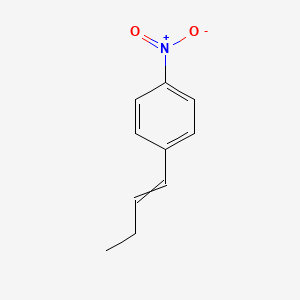![molecular formula C17H22O4 B12527957 Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate CAS No. 866082-52-2](/img/structure/B12527957.png)
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate is an organic compound with a complex structure It is characterized by the presence of an ester functional group, a phenyl ring substituted with acetyloxy and dimethyl groups, and a pent-4-enoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate typically involves the esterification of 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoic acid.
Reduction: Formation of Ethyl 5-[4-(hydroxy)-3,5-dimethylphenyl]pent-4-enoate.
Substitution: Formation of Ethyl 5-[4-(substituted)-3,5-dimethylphenyl]pent-4-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with various pathways, potentially modulating biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate can be compared with other similar compounds, such as:
Ethyl 5-[4-(hydroxy)-3,5-dimethylphenyl]pent-4-enoate: Lacks the acetyloxy group, resulting in different chemical and biological properties.
Ethyl 5-[4-(methoxy)-3,5-dimethylphenyl]pent-4-enoate: Contains a methoxy group instead of an acetyloxy group, leading to variations in reactivity and applications.
Ethyl 5-[4-(chloro)-3,5-dimethylphenyl]pent-4-enoate:
Eigenschaften
CAS-Nummer |
866082-52-2 |
|---|---|
Molekularformel |
C17H22O4 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
ethyl 5-(4-acetyloxy-3,5-dimethylphenyl)pent-4-enoate |
InChI |
InChI=1S/C17H22O4/c1-5-20-16(19)9-7-6-8-15-10-12(2)17(13(3)11-15)21-14(4)18/h6,8,10-11H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
JXYZCTCWCUCEPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC=CC1=CC(=C(C(=C1)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

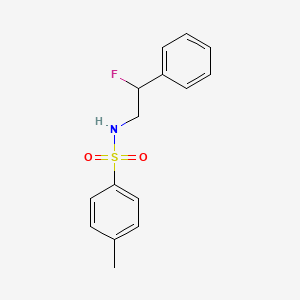
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
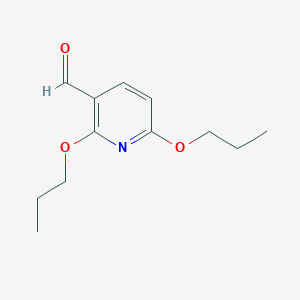
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
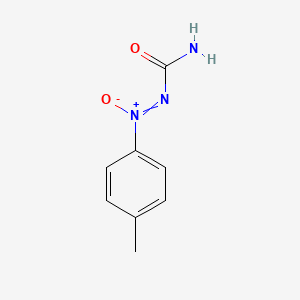
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
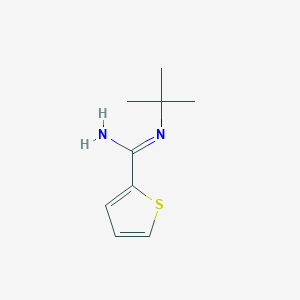
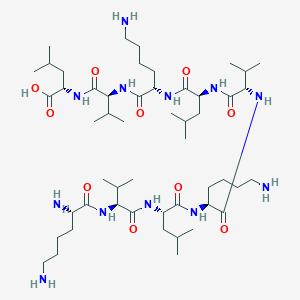
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)

